3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 3-[2-(benzyloxy)phenyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Molecular Formula: CHClNO
CAS Number: Not provided in the search results
The compound consists of a pyrazole core with various substituents. The benzyloxy group and the dichlorophenylmethylidene moiety contribute to its unique properties.
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups. Some possibilities include:
Oxidation: Oxidative processes can modify the benzyloxy or dichlorophenylmethylidene groups.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Substituents can be replaced by other groups.
Hydrazide Reactions: Given the carbohydrazide moiety, hydrazide reactions (e.g., acylation, cyclization) are relevant.
Common reagents and conditions depend on the specific reaction type. Major products could include derivatives with altered functional groups.
Scientific Research Applications
Researchers explore this compound’s applications across various fields:
Chemistry: Investigate its reactivity, stability, and potential as a building block for other molecules.
Biology: Assess its interactions with biological macromolecules (proteins, nucleic acids).
Medicine: Explore its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluate its use in materials science (e.g., polymers, dyes).
Mechanism of Action
The compound’s mechanism of action remains speculative without specific data. It likely interacts with cellular targets, affecting biochemical pathways. Further studies are needed to elucidate these mechanisms.
Properties
CAS No. |
634895-31-1 |
---|---|
Molecular Formula |
C24H18Cl2N4O2 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18Cl2N4O2/c25-18-11-10-17(20(26)12-18)14-27-30-24(31)22-13-21(28-29-22)19-8-4-5-9-23(19)32-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
InChI Key |
LQLDIQGKQQCMIE-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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